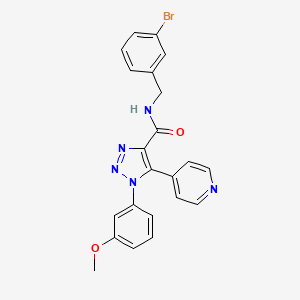

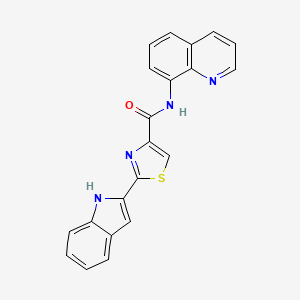

![molecular formula C21H26N6O4 B2480682 2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 867136-78-5](/img/structure/B2480682.png)

2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex pyrimidine derivatives often involves multi-step chemical reactions, utilizing starting materials such as ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, morpholine-4-carboxamidine, or similar compounds for the construction of pyrido and pyrimidine rings through condensation reactions (Kuznetsov et al., 2007). The process may include cyclization steps, Ullmann condensation, or interactions with various reagents to introduce functional groups specific to the target molecule's structure.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those similar to the compound , often features planar pyrimidine rings with substituents that influence electronic structure and intermolecular interactions. Isostructural analysis and hydrogen bonding patterns are crucial for understanding the compound's properties and reactivity (Trilleras et al., 2009). The presence of morpholino and methoxyethyl groups further impacts the molecular geometry and potential interaction sites.

Chemical Reactions and Properties

The compound’s reactivity is characterized by its functional groups, enabling various chemical transformations. For instance, amide and ester functionalities present in similar molecules allow for reactions with amines, aldehydes, or isocyanates, leading to the formation of new heterocyclic structures or the introduction of additional substituents (Wamhoff & Schmidt, 1993). These reactions can modify the molecule's physical and chemical properties, such as solubility, fluorescence, or biological activity.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The incorporation of morpholine and methoxyethyl groups affects the compound's polarity and ability to form hydrogen bonds, which in turn affects its solubility in various solvents and its crystalline form. Studies on similar compounds provide insights into how structural modifications impact these properties, aiding in the prediction and optimization of the compound's physical characteristics (El‐Sayed & Morsy, 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for undergoing redox reactions, are central to understanding the compound's behavior in chemical syntheses and potential applications. The structural elements, like the pyrimidine core and the specific substituents, play a significant role in dictating these properties. Research on analogous molecules can shed light on the reactivity patterns and stability of the compound under study, guiding its use in further chemical transformations or applications (Hanafy, 2011).

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research into compounds with complex heterocyclic structures, similar to the compound , often aims at synthesizing novel entities with potential therapeutic applications. For instance, Abu‐Hashem et al. (2020) detailed the synthesis of various heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities due to their COX-2 inhibitory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the exploration of benzimidazole derivatives as potent renin inhibitors by Tokuhara et al. (2018) underscores the importance of structural modifications to enhance pharmacokinetic profiles and therapeutic efficacy (Tokuhara et al., 2018).

Antifungal and Antimicrobial Activities

Compounds with pyrido[2,3-d]pyrimidine frameworks, akin to the compound , have been synthesized and evaluated for their antifungal activities. Hanafy (2011) reported on the synthesis of new pyrido[2,3-d]pyrimidines with significant antifungal properties, demonstrating the potential of such compounds in addressing fungal infections (Hanafy, 2011).

Imaging Agents for Disease Diagnosis

The development of imaging agents for diseases like Parkinson's disease has also been a focus area. Wang et al. (2017) synthesized HG-10-102-01, a compound used for PET imaging of the LRRK2 enzyme, showcasing the utility of heterocyclic compounds in non-invasive disease diagnosis (Wang, Gao, Xu, & Zheng, 2017).

Antiprotozoal Agents

Research by Ismail et al. (2004) into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines highlights the potential of structurally complex compounds in treating protozoal infections, indicating the versatility of these chemical frameworks in therapeutic applications (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

properties

IUPAC Name |

6-imino-7-(2-methoxyethyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O4/c1-30-11-10-27-18(22)15(20(28)23-5-7-25-8-12-31-13-9-25)14-16-19(27)24-17-4-2-3-6-26(17)21(16)29/h2-4,6,14,22H,5,7-13H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQCJEDOXCGIQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C1=N)C(=O)NCCN3CCOCC3)C(=O)N4C=CC=CC4=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

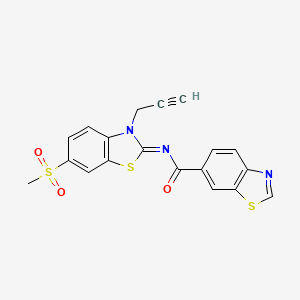

![3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480599.png)

![N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2480602.png)

![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2480603.png)

![4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2480604.png)

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2480606.png)

![2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2480607.png)

![5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2480616.png)

![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)